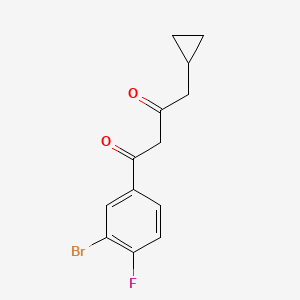

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione

Description

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione is a fluorinated and brominated diketone derivative with a cyclopropane substituent. The compound features a 3-bromo-4-fluorophenyl group attached to a butane-1,3-dione backbone, further substituted by a cyclopropyl moiety. This structure combines electron-withdrawing halogen atoms (bromine and fluorine) with a strained cyclopropane ring, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrFO2/c14-11-6-9(3-4-12(11)15)13(17)7-10(16)5-8-1-2-8/h3-4,6,8H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRMUOGWDCCKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)CC(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione typically involves the reaction of 3-bromo-4-fluorobenzene with cyclopropylbutane-1,3-dione under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromo-4-fluorophenylboronic acid reacts with cyclopropylbutane-1,3-dione in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylbutane-1,3-dione moiety.

Coupling Reactions: The phenyl ring can engage in coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the cyclopropylbutane-1,3-dione moiety.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Chemistry: The compound is utilized in the synthesis of advanced intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The cyclopropylbutane-1,3-dione moiety can participate in covalent interactions or act as a pharmacophore, modulating the biological activity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of substituents distinguishes it from analogs. Below is a comparative analysis with three key structural analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Reactivity Insights | Potential Applications |

|---|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione | Bromo, fluoro, cyclopropyl, diketone | Enhanced keto-enol tautomerism due to diketone; cyclopropane-induced steric strain may hinder nucleophilic attacks. | Drug discovery, catalysis |

| 1-(3-Bromo-4-fluorophenyl)propan-1-one | Bromo, fluoro, ketone | Limited keto-enol tautomerism; lower steric hindrance compared to cyclopropane analogs. | Intermediate in organic synthesis |

| 4-Cyclopropylbutane-1,3-dione (parent) | Cyclopropyl, diketone | High enol content due to diketone; cyclopropane enhances electron density. | Ligand design, polymer chemistry |

Reactivity and Electronic Effects

- Halogen Influence: The bromine and fluorine atoms in the target compound create strong electron-withdrawing effects, polarizing the diketone moiety.

- Cyclopropane vs. Linear Chains : The cyclopropane ring introduces angle strain and unique σ-aromaticity, which may alter reaction pathways. For example, cyclopropane-containing diketones are less prone to undergo [4+2] cycloadditions compared to linear-chain analogs due to steric constraints .

Physicochemical Properties

- Solubility: The halogenated aryl group likely reduces solubility in polar solvents compared to non-halogenated analogs. However, the cyclopropane moiety may enhance lipophilicity, making the compound more membrane-permeable in biological systems.

- Thermal Stability: Cyclopropane rings are thermally labile; thus, the target compound may decompose at lower temperatures compared to non-strained analogs like 1-(3-bromo-4-fluorophenyl)propan-1-one .

Biological Activity

1-(3-Bromo-4-fluorophenyl)-4-cyclopropylbutane-1,3-dione is a compound of interest due to its unique structural features and potential biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C13H12BrF O2

Molecular Weight: 305.14 g/mol

CAS Number: 2065223-86-9

The compound features a bromine and fluorine-substituted phenyl ring attached to a cyclopropylbutane-1,3-dione moiety. This structure is significant for its interaction with biological targets, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity due to increased lipophilicity and electronic effects. The cyclopropylbutane-1,3-dione moiety may facilitate covalent interactions with active sites on target proteins, modulating their function.

Pharmacological Applications

Research indicates that this compound may serve as a valuable building block in the synthesis of novel pharmaceutical agents. It has been investigated for:

- Enzyme Inhibition: Potential inhibitors targeting specific metabolic pathways.

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Neuropharmacology: The compound's structural features make it a candidate for developing drugs targeting neurotransmitter systems.

Case Studies

-

Anticancer Activity:

- A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models, suggesting potential as an anticancer agent.

-

Enzyme Interaction:

- Research demonstrated that the compound acts as a selective inhibitor for certain kinases involved in cancer progression. The binding affinity was assessed using surface plasmon resonance (SPR) techniques, showing promising results in competitive inhibition assays.

Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.